Sandresolide B

Description

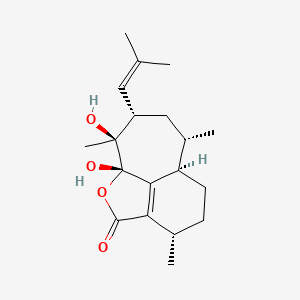

Structure

3D Structure

Properties

Molecular Formula |

C19H28O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(1S,5S,8R,9S,11S,12S)-1,12-dihydroxy-5,9,12-trimethyl-11-(2-methylprop-1-enyl)-2-oxatricyclo[6.4.1.04,13]tridec-4(13)-en-3-one |

InChI |

InChI=1S/C19H28O4/c1-10(2)8-13-9-12(4)14-7-6-11(3)15-16(14)19(22,18(13,5)21)23-17(15)20/h8,11-14,21-22H,6-7,9H2,1-5H3/t11-,12-,13+,14+,18-,19-/m0/s1 |

InChI Key |

MPBLUBDRLXELAD-HFFVCJKMSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@]([C@@]3(C2=C1C(=O)O3)O)(C)O)C=C(C)C)C |

Canonical SMILES |

CC1CCC2C(CC(C(C3(C2=C1C(=O)O3)O)(C)O)C=C(C)C)C |

Synonyms |

sandresolide B |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sandresolide B

Retrosynthetic Design Strategies

Retrosynthetic analysis is a crucial first step in planning the synthesis of complex molecules like Sandresolide B. This process involves conceptually working backward from the target molecule to simpler, readily available starting materials through a series of disconnections. uniurb.itscitepress.org

Disconnection Approaches for Core Structure

Disconnection approaches for the core structure of this compound aim to break down the molecule into manageable fragments or synthons, which can then be synthesized using known reactions and reagents. scitepress.orgjournalspress.com The retrosynthetic analysis identifies key bonds to break, leading to potential precursor molecules. journalspress.com For this compound, the complex ring system and the presence of multiple stereocenters necessitate careful consideration of the order and type of disconnections. researchgate.netacs.org Strategies often involve disconnecting bonds adjacent to functional groups or at branch points in the carbon skeleton. uniurb.itjournalspress.comyoutube.com

Identification of Key Precursors and Building Blocks

The retrosynthetic analysis of this compound has identified key precursors and building blocks essential for its construction. A common strategy involves utilizing a furan (B31954) building block as a central intermediate. researchgate.netacs.orgescholarship.orgescholarship.orgthieme-connect.com This furan derivative serves as a versatile scaffold that can be elaborated through various reactions to assemble the different rings and introduce the required functionalities of this compound. escholarship.orgthieme-connect.com Other key precursors identified in synthetic routes include fragments that allow for the formation of the characteristic seven-membered ring and the butenolide moiety. escholarship.orgthieme-connect.com

Total Synthesis Approaches and Evolution

The total synthesis of this compound has been a significant achievement in natural product synthesis, showcasing the power of modern organic chemistry. researchgate.netescholarship.orgnih.gov

Historical Overview of Synthetic Efforts

The synthesis of this compound was reported by Trauner and co-workers. thieme-connect.comtraunergroup.org Their work, often discussed alongside the synthesis of the related compound Amphilectolide (B1244016), represented a significant milestone in accessing these complex norditerpenes. researchgate.netacs.orgescholarship.orgthieme-connect.comnih.gov Early efforts focused on developing efficient routes to the core structure and establishing the correct stereochemistry. uni-muenchen.de The evolution of synthetic strategies has been driven by the need for more efficient, convergent, and stereoselective methods.

Biomimetic Synthesis Principles and Applications

Biomimetic synthesis aims to mimic proposed biological pathways in the laboratory to construct natural products. dntb.gov.uarsc.org This approach can offer elegant and efficient routes, often proceeding through intermediates similar to those proposed in nature. rsc.org The synthesis of this compound has incorporated steps that are considered biomimetic, such as transformations that mirror plausible enzymatic reactions or cascade processes. researchgate.netuni-muenchen.dersc.org A notable example is the use of reactions like photooxygenation followed by rearrangement, which can be inspired by biosynthetic transformations involving oxidized intermediates. researchgate.netrsc.org The Kornblum-DeLaMare rearrangement, for instance, has been utilized in the synthesis of this compound and is often described as a biomimetic transformation for unmasking functional groups from peroxide precursors. researchgate.netthieme-connect.comrsc.org

Chemo- and Regioselective Transformations

Chemo- and regioselective transformations are crucial in the synthesis of complex natural products like this compound, ensuring that reactions occur at desired functional groups and positions within a molecule containing multiple reactive sites. researchgate.net

Carbon-Carbon Bond Formations

The construction of the polycyclic framework of this compound relies heavily on efficient carbon-carbon bond-forming reactions. researchgate.net Several powerful methodologies have been applied, each contributing to the selective assembly of the molecule.

Myers alkylation has been employed as a stereoselective method in the total synthesis of this compound. uni-muenchen.dethieme-connect.comresearchgate.netnih.govidexlab.commolaid.comthieme-connect.com This reaction is particularly useful for overcoming steric constraints in the system and introducing alkyl chains with defined stereochemistry. thieme-connect.comescholarship.org In one synthetic route, Myers alkylation of an amide intermediate with an iodide furnished a key precursor to this compound. thieme-connect.com

| Reactants | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

| Amide H and Iodide I | LDA, LiCl, I, –78 °C to r.t.; then n-Bu4NOH | Intermediate J | 86 (over 2 steps) | Stereoselective alkylation thieme-connect.com |

Intramolecular Friedel–Crafts acylation is a key step used to close a seven-membered ring in the synthesis of this compound. uni-muenchen.dethieme-connect.comresearchgate.netnih.govmolaid.comthieme-connect.com This reaction involves the acylation of an aromatic ring by an electrophilic acyl species within the same molecule, leading to the formation of a cyclic ketone. rsc.org In one reported synthesis, this cyclization was achieved using TFAA and ZnCl2. thieme-connect.com

| Reactant Intermediate | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

| Intermediate J | TFAA, ZnCl2 (2.5 equiv) | Intermediate K | 71 | Forms the seven-membered ring thieme-connect.com |

Palladium-mediated carbonylation is featured in the synthesis of a key furan building block used to access this compound and other related natural products. thieme-connect.comnih.govescholarship.orgidexlab.commolaid.comthieme-connect.comrsc.orgescholarship.org This reaction allows for the incorporation of carbon monoxide into the molecular framework, often leading to the formation of esters, amides, or ketones. thieme-connect.comnih.gov In the context of this compound synthesis, a palladium-catalyzed carbonylative coupling furnished a butenolide intermediate. thieme-connect.com

| Reactant Intermediate | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

| Intermediate C | Pd(PPh3)4 (0.12 equiv), Bu3N (2 equiv), LiCl (1.1 equiv), MeCN, H2SO4, HCO2H, 75 °C, 23 h | Butenolide D | 98 | Synthesis of a key furan building block thieme-connect.com |

While the provided search results primarily highlight other reactions, intramolecular aldol (B89426) additions are a general class of reactions used in natural product synthesis to form cyclic systems by creating new carbon-carbon bonds. researchgate.netbeilstein-journals.orgpressbooks.pubyoutube.com This involves the reaction of an enolate or enol with a carbonyl group within the same molecule. Although a specific intramolecular aldol addition step directly leading to a late-stage intermediate of this compound is not explicitly detailed in the provided snippets with citation researchgate.net, this type of transformation is a common strategy for constructing cyclic ketones and can be relevant in related synthetic efforts. beilstein-journals.orgpressbooks.pub

Diels–Alder reactions are powerful cycloaddition reactions that can rapidly assemble complex cyclic systems from simpler starting materials. researchgate.netthieme-connect.comrsc.orgresearchgate.netsemanticscholar.org While the provided search results mention Diels-Alder strategies in the context of other natural product syntheses rsc.orgresearchgate.netsemanticscholar.org and furan chemistry rsc.org, a specific intermolecular or intramolecular Diels-Alder reaction directly applied as a key step in the reported total synthesis of this compound with citation researchgate.net is not explicitly described in the provided snippets. However, furan derivatives, which are used as building blocks for this compound synthesis, are known to participate in Diels-Alder reactions as dienes. rsc.org

Intramolecular Aldol Additions

Oxidative Functionalizations

Oxidative transformations play a crucial role in introducing oxygen functionalities and modifying the furan core present in synthetic intermediates towards this compound. uni-muenchen.deescholarship.orgnio.res.inresearchgate.netescholarship.orgrsc.orgthieme-connect.com

Photooxygenation Techniques

Photooxygenation, involving the reaction of a substrate with singlet oxygen generated photochemically in the presence of a photosensitizer, is a key technique employed in the synthesis of this compound. researchgate.netacs.orgnih.govescholarship.orgresearchgate.netrsc.orgthieme-connect.com This method is utilized for the oxidative functionalization of the furan ring, a common building block in the synthesis of this compound and related natural products. researchgate.netescholarship.orgnio.res.inresearchgate.netescholarship.orgrsc.orgthieme-connect.com Photosensitizers such as tetraphenylporphyrin (B126558) (TPP) have been used for the TPP-mediated oxidation of the furan ring with dioxygen in the total synthesis route. researchgate.netthieme-connect.com The photooxidation of the furan nucleus is a crucial step that sets the stage for subsequent rearrangements leading to the this compound structure. researchgate.net

Regioselective Furan Oxidation to Hydroxybutenolide

A significant transformation in the synthesis of this compound is the regioselective oxidation of the furan ring to a hydroxybutenolide. uni-muenchen.denio.res.inescholarship.orgrsc.orgthieme-connect.comresearchgate.net This conversion is often achieved through the photooxygenation of the furan, which initially forms an endoperoxide intermediate. researchgate.netrsc.orgthieme-connect.com This endoperoxide then undergoes rearrangement to yield the desired γ-hydroxybutenolide structure. researchgate.netrsc.org This regioselective oxidation is a key strategy for introducing the characteristic butenolide moiety found in this compound. uni-muenchen.denio.res.inescholarship.orgrsc.orgthieme-connect.com While biomimetic oxidation conditions have been explored for this transformation, challenges such as decomposition of the material have been encountered depending on the specific furan intermediate used. uni-muenchen.de

Peroxide Rearrangements

Rearrangement reactions involving peroxide intermediates are central to the late stages of this compound synthesis, particularly in shaping the final functional group arrangement. researchgate.netthieme-connect.comacs.orgnih.govrsc.orgresearchgate.netrsc.orgthieme-connect.comrsc.org

Kornblum–DeLaMare Rearrangement as a Key Step

The Kornblum–DeLaMare rearrangement, which involves the base-catalyzed decomposition of alkyl peroxides to yield a ketone and an alcohol or, in the case of cyclic peroxides, γ-hydroxyenones, is a key step in the total synthesis of this compound. researchgate.netthieme-connect.comacs.orgnih.govrsc.orgresearchgate.netrsc.orgthieme-connect.comrsc.org This rearrangement is applied to the endoperoxide intermediate formed from the photooxygenation of the furan ring. rsc.orgresearchgate.netrsc.orgrsc.org The base-catalyzed Kornblum–DeLaMare rearrangement of this endoperoxide affords this compound. researchgate.net This regioselective rearrangement is crucial for establishing the correct stereochemistry and functional group pattern in the final molecule. rsc.orgrsc.orgrsc.org The transformation of an unstable alcohol intermediate, obtained from diastereoselective addition to a ketone, followed by a one-pot diastereoselective singlet oxygen cycloaddition and Kornblum-DeLaMare rearrangement, has been reported to provide this compound in significant yield. rsc.org

Here is a summary of key reactions and yields where available from the search results:

| Reaction Type | Intermediate Transformation | Yield (%) | Citation |

| Palladium-catalyzed carbonylation | C to butenolide D | 98 | thieme-connect.com |

| Myers alkylation | Amide H with I to J | Not specified | thieme-connect.com |

| Friedel–Crafts acylation | J to K | 71 | thieme-connect.com |

| Photooxygenation & Reduction | F to G (Amphilectolide precursor) | 11 (over 2 steps) | thieme-connect.com |

| Photooxygenation & KDM Rearrangement | Furan intermediate (from 327 or 106) to this compound (407) | 51 (over 2 steps) | researchgate.netrsc.org |

Mechanistic Considerations of Peroxide Collapse

A significant step in the synthesis of this compound involves the rearrangement of a peroxide intermediate, specifically through a Kornblum-DeLaMare rearrangement. This reaction is noted as a key stage in the total synthesis of this compound from a common furan building block. beilstein-journals.orgnih.gov The Kornblum-DeLaMare rearrangement typically involves the base-catalyzed cleavage of α-hydroxy or α-alkoxy peroxides to yield the corresponding carbonyl compounds and alcohols. In the context of this compound synthesis, this rearrangement is the final step, converting a precursor into the target molecule. beilstein-journals.orgnih.gov While the general mechanism involves nucleophilic attack on the peroxide oxygen and subsequent fragmentation, the specific details within the this compound synthetic route would be dictated by the structure of the peroxide intermediate formed from the furan building block. Photooxygenation of a furan derivative, followed by reduction, can lead to the formation of such peroxide species. beilstein-journals.orgnih.govescholarship.orgescholarship.org

Lanthanide-Catalyzed Ring Closure

Lanthanide-catalyzed ring closure is another pivotal transformation employed in the total synthesis of this compound. escholarship.orgescholarship.orgresearchgate.netacs.orgnih.gov This reaction is utilized to construct a key cyclic system within the molecule. Lanthanide catalysts, such as those derived from europium or ytterbium, are known to facilitate various cyclization reactions, often exhibiting Lewis acidity that can activate substrates and direct stereochemistry. The specific ring closure catalyzed by a lanthanide in the this compound synthesis originates from a furan building block, leading to a product that can be further elaborated. escholarship.orgescholarship.org This strategy highlights the utility of lanthanide complexes in constructing complex carbocyclic frameworks present in natural products like this compound.

Stereoselective Introduction of Chiral Centers

The stereoselective introduction of chiral centers is paramount in the synthesis of this compound, given its multiple stereogenic centers. Strategies such as Myers alkylation have been employed to overcome steric constraints and establish specific stereocenters within the molecule. escholarship.orgescholarship.org Stereoselectivity in organic reactions refers to the preferential formation of one stereoisomer over others. msu.eduethz.ch Any reaction that creates a new stereogenic center can potentially be stereoselective. msu.edu Achieving high diastereoselectivity in carbon-carbon bond formation is a powerful tool for constructing complex molecules with defined stereochemistry. msu.edu The synthesis of this compound involves the careful control of stereochemistry at various stages, building upon initial chiral centers to influence the configuration of subsequent ones. researchgate.net The use of chiral auxiliaries can also be a strategy to introduce new stereocenters with defined relative configurations. ethz.ch

Synthetic Approaches to this compound Analogues and Derivatization

The synthesis of analogues of natural products like this compound is a significant area of research, allowing for the exploration of structure-activity relationships and the potential discovery of new bioactive compounds. The design and synthesis of such analogues often rely on established strategies for structural diversification. rsc.orgrsc.org

Design Principles for Structural Diversification

Design principles for structural diversification of natural products involve modifying the core structure while retaining key features or exploring variations around a common building block. rsc.orgrsc.orgnih.govresearchgate.netsioc-journal.cn In the case of this compound, the use of a common furan building block for accessing both this compound and other natural products suggests this intermediate serves as a valuable starting point for analogue synthesis. escholarship.orgescholarship.org Diversification can involve modifying substituents, altering ring sizes, or incorporating different functional groups. The goal is often to generate a library of related compounds to probe the impact of structural changes on biological activity or other properties. researchgate.netsioc-journal.cn Strategies like diverted total synthesis, function-oriented synthesis, and biology-oriented synthesis are employed in the design of natural product analogues. rsc.orgrsc.org

Biosynthetic Hypotheses and Investigations

Proposed Biogenetic Pathway from Precursor Molecules

The total synthesis of Sandresolide B has been achieved, and these synthetic routes often take inspiration from hypothesized biogenetic pathways. Research indicates that this compound, along with other norditerpenes like amphilectolide (B1244016) and caribenols A and B, are isolated from Pseudopterogorgia elisabethae. researchgate.netuni-muenchen.de This co-occurrence suggests they may share common biosynthetic origins or intermediates.

One proposed approach to the synthesis of this compound utilizes a common furan (B31954) building block, which is also envisioned as a precursor for other related natural products from P. elisabethae. researchgate.netescholarship.orgacs.org Key steps in the synthetic pathway that could potentially mirror biogenetic transformations include palladium-mediated carbonylation, lanthanide-catalyzed ring closure, Myers alkylation, intramolecular Friedel-Crafts acylation, photooxygenation, and a Kornblum-DeLaMare rearrangement. researchgate.netnih.govacs.orgacs.org Specifically, the synthesis of this compound from a furan building block involved a Myers alkylation to overcome steric constraints and an intramolecular Friedel-Crafts acylation to form a seven-membered ring. escholarship.org Photooxidation of an intermediate followed by a Kornblum-DeLaMare rearrangement was also a key step in one synthesis, suggesting a plausible oxidative step in the natural biosynthesis. researchgate.netacs.orgresearchgate.net

Chemoenzymatic Synthesis Potential

Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize complex molecules. synbiobeta.comresearchgate.netnih.govrsc.org Although the primary research on this compound biosynthesis focuses on total chemical synthesis, the identification of specific enzymatic transformations within a potential biogenetic pathway would open avenues for chemoenzymatic approaches. For instance, if specific enzymes catalyzing key cyclization or oxidation steps were identified, they could be utilized in a chemoenzymatic route to synthesize this compound or its analogs. The success of chemoenzymatic synthesis often relies on the availability and activity of suitable enzymes for specific chemical transformations. umich.edu

Comparative Biosynthetic Linkages (e.g., with Caribenol A)

This compound is found alongside other norditerpenes in Pseudopterogorgia elisabethae, including Caribenol A and Caribenol B. researchgate.netuni-muenchen.de The structural similarities among these compounds suggest they may arise from a common biosynthetic precursor or pathway. uni-muenchen.de Synthetic efforts towards both this compound and Caribenol A have explored the possibility of a common synthetic approach starting from a shared furan intermediate, reinforcing the hypothesis of a shared biogenetic origin. uni-muenchen.deescholarship.org Studies have shown that a common building block can be elaborated to access both this compound and Caribenol B. escholarship.org The close structural resemblance of their carbon skeletons has prompted investigations into common synthetic strategies, which can provide insights into how nature might construct these molecules. uni-muenchen.de

Investigations into Biological Activities and Mechanisms of Action

Antimicrobial Activity Studies

Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Sandresolide B has demonstrated notable inhibitory activity against Mycobacterium tuberculosis H37Rv, the well-characterized laboratory strain of the bacterium responsible for tuberculosis. researchgate.netnih.govnih.gov Initial screenings identified this compound as a promising candidate for anti-tuberculosis drug development due to its efficacy at a low concentration. researchgate.net

Published findings indicate that this compound inhibits the growth of M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. researchgate.net This level of activity is considered significant and warrants further investigation into its mechanism of action against this pathogenic bacterium. The H37Rv strain is a widely used reference in tuberculosis research, and activity against it suggests potential broader efficacy. nih.govnih.govnih.gov

In Vitro Assay Methodologies

The in vitro antituberculosis activity of this compound was determined using established broth microdilution methods. nih.gov These assays are standard for assessing the MIC of a compound against M. tuberculosis. nih.govwho.int The methodology involves preparing serial dilutions of the compound in a suitable liquid medium, such as Middlebrook 7H9, and then inoculating the medium with a standardized concentration of the M. tuberculosis H37Rv strain. eucast.orgresearchgate.net

The plates are incubated for a specific period, typically 7 to 21 days, after which the wells are visually inspected for bacterial growth. nih.govnih.gov The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. eucast.org Colorimetric indicators, such as Alamar blue, can also be used to aid in the determination of bacterial viability. nih.gov Control wells containing the bacterial inoculum without the test compound and wells with a known anti-tuberculosis drug are included to ensure the validity of the assay. who.inteucast.org

Other Biological Activity Explorations

Beyond its antimicrobial properties, this compound and related compounds have been explored for other potential therapeutic applications.

Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound has been investigated, with studies pointing towards its ability to modulate key inflammatory pathways. researchgate.nettib.eu A common in vitro model for assessing anti-inflammatory activity involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.comnih.gov

One of the primary mechanisms evaluated is the inhibition of nitric oxide (NO) production. mdpi.comnih.govmaterialsciencejournal.org Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.govanalis.com.my The Griess reagent is typically used to measure the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant. mdpi.com A reduction in nitrite levels in the presence of the test compound indicates inhibition of the NO pathway. mdpi.comanalis.com.my The anti-inflammatory effects of many natural products are attributed to their ability to suppress pro-inflammatory mediators and enzymes like cyclooxygenase-2 (COX-2). nih.govderangedphysiology.commdpi.com

Anti-cancer Activity Studies

Recent research has highlighted the potential of this compound as an anti-cancer agent, particularly against oral squamous cell carcinoma (OSCC). nih.gov Studies have shown that this compound can inhibit the proliferation of various human OSCC cell lines in a dose- and time-dependent manner, while exhibiting no toxicity towards normal oral cells. nih.gov

The mechanism of action appears to involve the induction of oxidative stress-mediated apoptosis in cancer cells. nih.gov This is supported by observations of increased reactive oxygen species (ROS) generation, cell cycle arrest, and regulation of key apoptotic proteins in treated OSCC cells. nih.gov Furthermore, this compound was found to significantly reduce colony formation of OSCC cells, indicating its potential to inhibit long-term cancer cell propagation. nih.gov The cytotoxicity of compounds is often evaluated using the MTT assay, which measures cell viability. nih.govbrieflands.commdpi.com

Table 1: Investigated Cancer Cell Lines and their Response to this compound

| Cell Line | Cancer Type | Effect of this compound |

| SCC9 | Oral Squamous Cell Carcinoma | Significant inhibition of proliferation |

| Ca9.22 | Oral Squamous Cell Carcinoma | Significant inhibition of proliferation |

| HSC-3 | Oral Squamous Cell Carcinoma | Significant inhibition of proliferation |

| HGF-1 | Normal Oral Cells | No observed toxicity |

Data sourced from studies on the growth-inhibitory effects of this compound. nih.gov

Antiplasmodial Activity Investigations

The class of compounds to which this compound belongs has shown promise in the fight against malaria. researchgate.nettib.eu Investigations into antiplasmodial activity typically involve in vitro assays against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. mdpi.comnih.govmdpi.com

The efficacy of a compound is generally determined by its ability to inhibit parasite growth, often measured using methods like the SYBR green fluorescence assay, which quantifies parasite DNA. mdpi.com The 50% inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound required to inhibit parasite growth by 50%. mdpi.commdpi.com Compounds with low IC50 values are considered potent antiplasmodial agents. nih.govnih.gov While specific data for this compound's antiplasmodial activity is part of the broader investigation into its compound class, the known antiplasmodial properties of related diterpenes suggest this is a promising area for future research. researchgate.net

Mechanistic Research and Molecular Targets

Identification of Putative Molecular Targets

Research into the molecular mechanisms of this compound has pointed towards several potential protein targets. These identifications primarily stem from computational and cellular screening studies.

In silico docking studies have explored the potential for this compound to act as an antiviral agent by targeting non-structural proteins of the SARS-CoV-2 virus. mdpi.comresearchgate.net These computational analyses identified the nsp10/nsp16 complex, nsp13 (helicase), and nsp14 as potential molecular targets for this compound. mdpi.comresearchgate.netresearchgate.net The compound was among several natural products from Antillogorgia elisabethae (previously Pseudopterogorgia elisabethae) evaluated for their binding affinity to these viral proteins. mdpi.com

In the context of anticancer activity, the observed inhibition of the Wnt signaling pathway implies that this compound may interact with one or more protein components of this cascade. uni-muenchen.de However, specific protein binding targets within the Wnt pathway have not yet been explicitly identified. The compound's selective cytotoxicity against certain colon carcinoma cell lines further suggests that its molecular targets may be overexpressed or play a critical role in these specific cancer cells. uni-muenchen.de

| Putative Target Class | Specific Protein Target(s) | Method of Identification |

| Viral Proteins (SARS-CoV-2) | nsp10-nsp16 complex | In silico molecular docking |

| nsp13 (Helicase) | In silico molecular docking | |

| nsp14 | In silico molecular docking | |

| Cancer-Related Pathway Proteins | Components of the Wnt signaling pathway | Cellular assay (pathway inhibition) |

Cellular Pathway Perturbations

Investigations into the biological effects of this compound have revealed its ability to modulate specific cellular signaling pathways, particularly those relevant to cancer biology.

The most significant finding is the demonstrated inhibition of the Wnt signaling pathway. uni-muenchen.de The Wnt pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, especially colorectal cancer. The ability of this compound to inhibit this pathway is directly linked to its observed cytotoxic effects. Studies have shown that this compound exhibits selective cytotoxicity towards colon carcinoma cell lines such as SW480, HCT116, and HT29, all of which are known to have dysregulated Wnt signaling. uni-muenchen.de

The mechanism by which this compound perturbs the Wnt pathway is still under investigation. It could potentially interfere with ligand-receptor binding at the cell surface, disrupt the function of key intracellular signaling proteins, or affect the transcription of Wnt target genes.

Ligand-Receptor Interaction Hypotheses

Hypotheses regarding the direct interaction between this compound and its putative molecular targets are primarily based on computational molecular docking simulations. mdpi.comresearchgate.net These in silico models predict the binding affinity and potential binding poses of a ligand to the active site of a target protein.

In studies evaluating natural products against SARS-CoV-2 proteins, this compound was docked into the crystal structures of several non-structural proteins. mdpi.com These simulations generated binding affinity scores, which estimate the strength of the interaction. A more negative score typically indicates a more favorable binding interaction. This compound was identified as a promising candidate against multiple viral targets based on these calculations. researchgate.netresearchgate.net For instance, a docking score of -6.2 kcal/mol was reported for the interaction between this compound and the nsp10-nsp16 protein complex. researchgate.netresearchgate.net Such computational results provide a strong foundation for future experimental validation, such as enzymatic assays or biophysical binding studies, to confirm these predicted interactions.

| Putative Target | Ligand | Computational Method | Predicted Binding Affinity (kcal/mol) |

| SARS-CoV-2 nsp10-nsp16 complex | This compound | Molecular Docking | -6.2 |

| SARS-CoV-2 nsp13 | This compound | Molecular Docking | Not specified |

| SARS-CoV-2 nsp14 | This compound | Molecular Docking | Not specified |

Structure Activity Relationship Sar and Computational Modeling

Fundamental Principles of Structure-Activity Relationship

The structure-activity relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. nih.gov The core principle is that the specific arrangement of atoms and functional groups in a compound dictates its interaction with biological targets, thereby determining its effect. solubilityofthings.com Analyzing SAR allows chemists to identify the key structural components—the pharmacophore—responsible for a compound's bioactivity. numberanalytics.com This knowledge is then used to guide the modification of the compound to enhance potency or improve other properties. nih.gov

For marine natural products like Sandresolide B, which belong to the cembranoid class of diterpenes, SAR studies are crucial for identifying promising drug leads. mdpi.comdntb.gov.ua Cembranoids are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. mdpi.comresearchgate.net A significant challenge in this field is often the limited availability of these complex natural products, which can hinder the extensive studies required for full SAR elucidation. solubilityofthings.comnih.gov Preliminary studies on cembranoids suggest that specific structural motifs, such as the presence and nature of lactone or furan (B31954) rings, can be critical for their biological function. dntb.gov.uacollaborativedrug.com

Experimental Design for SAR Elucidation

The experimental approach to elucidating the SAR of a compound like this compound involves a systematic process of comparing the activities of structurally related molecules. numberanalytics.combasicmedicalkey.com A typical experimental design includes several key steps:

Isolation and Identification : The process begins with the bioassay-guided fractionation of extracts from a natural source, such as the soft coral Sarcophyton ehrenbergi, to isolate a series of related compounds. nih.govbasicmedicalkey.com In addition to this compound, numerous other cembranoid analogues may be identified from the same organism. mdpi.comnih.gov

Structural Characterization : The precise chemical structure, including stereochemistry, of each isolated analogue is determined using advanced spectroscopic methods (NMR, Mass Spectrometry) and sometimes X-ray crystallography. mdpi.comacs.org

Biological Screening : The isolated compounds are then tested in a panel of relevant bioassays to quantify their biological activity. dntb.gov.ua For example, compounds are often evaluated for their cytotoxic effects against various cancer cell lines or for their ability to inhibit inflammatory responses. mdpi.comdntb.gov.ua

Comparative Analysis : By comparing the structural differences between the analogues with their corresponding biological activities, researchers can deduce the role of specific functional groups and structural features. dntb.gov.uabasicmedicalkey.com

A preliminary SAR can be established by comparing the bioactivities of naturally occurring cembranoids. For instance, studies on diterpenoids from the soft coral Sinularia sp. demonstrated how modifications to the cembrane (B156948) skeleton affect anti-inflammatory activity.

| Compound | Key Structural Features | Anti-inflammatory Activity (TNF-α inhibition IC₅₀, μM) | Source |

|---|---|---|---|

| Compound 3 (7,8-dihydro-6-oxocembrene A) | Saturated C7-C8 bond, C6-carbonyl | 16.5 | dntb.gov.ua |

| Compound 7 (a known cembranoid) | Features a furan ring | 5.6 | dntb.gov.ua |

| Other Analogues (1, 2, 4, 5, 6, 8) | Varied structures | Inactive | dntb.gov.ua |

This comparison suggests that the furan ring in Compound 7 is a crucial structural fragment for potent anti-inflammatory activity, while the specific features of Compound 3 confer moderate activity, and other variations lead to inactivity. dntb.gov.ua Such findings provide a roadmap for future synthetic modifications. dntb.gov.uaacs.org

Computational Approaches to SAR

To complement experimental data, computational modeling has become an indispensable tool for exploring the SAR of complex molecules like this compound. These in silico methods allow for the prediction of activity and the rational design of new analogues. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling refines SAR by creating mathematical equations that correlate the chemical structures of a group of compounds with their biological activities. nih.gov These models use calculated molecular descriptors (representing properties like electronics, sterics, and hydrophobicity) to predict the activity of un-tested compounds. acs.org

While a specific, comprehensive QSAR model for this compound has not been detailed in the literature, the principles are widely applied. nih.gov A related computational analysis was performed using the ProTox-II web server to predict the toxicity of this compound, which is a form of quantitative structure-property relationship analysis. semanticscholar.org Such models are crucial for prioritizing which new derivatives to synthesize, saving significant time and resources. collaborativedrug.com

Spectral Structure-Activity Relationship (S-SAR) analysis is a novel QSAR technique that offers a distinct, algebraic approach to correlating structure and activity, moving away from traditional multi-linear regression models. mdpi.com The method interprets structural descriptors as vectors, which are then processed using an orthogonal algorithm to produce a direct, determinant-based solution for the SAR problem. mdpi.com This approach aims to provide a more transparent and robust connection between a molecule's chemical properties and its biological effects. mdpi.com

The S-SAR methodology has been applied in fields like ecotoxicology and to specific drug targets like proton pump inhibitors. mdpi.comresearchgate.net However, a specific S-SAR analysis focused on this compound or its class of cembranoid diterpenes has not been reported in the reviewed scientific literature.

Computational drug design for compounds like this compound generally follows two main strategies:

Ligand-Based Design : This approach is used when the structure of the biological target is unknown. It relies on the knowledge of active molecules (ligands) to develop a pharmacophore model. numberanalytics.com By analyzing a set of active and inactive analogues of this compound, one could identify the essential 3D arrangement of functional groups required for activity and use this model to design new compounds.

Structure-Based Design : When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods like molecular docking can be employed. dntb.gov.uamdpi.com In a recent in silico study, this compound was docked into the binding sites of several proteins of the SARS-CoV-2 virus. semanticscholar.org This type of analysis predicts the binding conformation and affinity of the ligand to the target, providing critical insights into the molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive biological activity. Such studies can reveal why certain structural features are essential and guide the design of more potent inhibitors. dntb.gov.ua

Spectral Structure-Activity Relationship (S-SAR) Analysis

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of most natural products. This compound possesses a complex molecular architecture with eight stereogenic centers, meaning its specific 3D shape is highly defined and crucial for its function. taylorfrancis.com

The profound impact of stereochemistry on bioactivity is a well-established principle. Even minor changes in the spatial orientation of a single functional group can lead to a dramatic loss of activity. A study on two marine-derived prenylated hydroquinone (B1673460) derivatives, which differed only in the configuration of one methyl group (making them epimers), found that one was an extremely potent antiviral agent while the other was completely inactive. This illustrates that biological targets are highly sensitive to the precise stereochemical structure of a ligand.

For this reason, comprehensive stereochemical-SAR studies are invaluable. nih.gov The total synthesis of this compound and its stereoisomers is not just a chemical challenge but also a necessary step to fully probe its SAR. taylorfrancis.com By synthesizing and testing different diastereomers, chemists can map the structural requirements of the biological target and confirm which chiral centers are essential for activity. nih.gov

Pharmacophore Development and Optimization

Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. rasalifesciences.com This approach is particularly valuable when the precise structure of the biological target is unknown, relying instead on the structures of known active compounds to build a model. researchgate.net

For a complex natural product such as this compound, the development of a pharmacophore model would represent a significant step towards identifying its mechanism of action and designing novel analogs with enhanced activity or improved pharmacokinetic properties. However, based on currently available public research, a specific and detailed pharmacophore model for this compound has not been published. The following discussion, therefore, outlines the general principles and methodologies that would be applied to develop and optimize such a model.

The process of pharmacophore development for a compound like this compound would typically involve several key stages:

Conformational Analysis: The first step involves a thorough exploration of the conformational space of this compound to identify its low-energy, biologically relevant three-dimensional structures.

Feature Identification: Key chemical features within the this compound structure would then be identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Model Generation: Using a set of known active and inactive molecules (if available), a 3D pharmacophore model is generated. This model represents the common features and their spatial relationships that are essential for biological activity. nih.gov

Validation: The generated pharmacophore model is then validated to ensure its predictive ability. This is often done by screening a database of compounds with known activities to see if the model can successfully distinguish between active and inactive molecules.

Optimization: Once a validated pharmacophore model is established, it can be optimized to enhance its specificity and predictive power. This may involve refining the location and tolerance of the pharmacophoric features.

A validated pharmacophore model for this compound could then be used as a 3D query to screen large chemical databases for other compounds that fit the model, potentially leading to the discovery of new and structurally diverse molecules with similar biological activity. csmres.co.uk Furthermore, the model would provide crucial insights for the rational design of novel this compound derivatives with optimized properties.

The table below illustrates the types of pharmacophoric features that would be considered in the development of a model for this compound, based on its chemical structure.

| Pharmacophoric Feature | Potential Structural Correlate in this compound |

| Hydrogen Bond Donor | Hydroxyl groups |

| Hydrogen Bond Acceptor | Carbonyl groups, ether oxygens |

| Hydrophobic Region | Alkyl chains, cyclic structures |

It is important to reiterate that the above table is a generalized representation and not the result of specific published research on this compound. The development and publication of a detailed pharmacophore model for this compound would be a valuable contribution to the field of natural product chemistry and drug discovery.

Future Research Directions and Academic Prospects

Advancements in Asymmetric Synthesis and Process Efficiency

The total synthesis of Sandresolide B has been accomplished, providing a crucial blueprint for accessing this complex molecule in the laboratory. traunergroup.orgnih.gov The initial synthesis involved several key transformations, including a palladium-mediated carbonylation, a lanthanide-catalyzed ring closure, and a final Kornblum-DeLaMare rearrangement to install the key carbonyl functionality. nih.govresearchgate.net

Future research in this area should focus on several key aspects to enhance both the elegance and practicality of the synthesis:

Catalytic Asymmetric Methods: While the initial synthesis established a route to the racemic compound, the development of a fully asymmetric synthesis is a paramount objective. researchgate.net This would involve the application of modern catalytic asymmetric reactions to control the stereochemistry of the multiple chiral centers within the this compound framework. chiralpedia.comfrontiersin.org Innovations in chiral ligands and organocatalysis could be leveraged to achieve high enantioselectivity, eliminating the need for chiral resolution or the use of stoichiometric chiral auxiliaries. beilstein-journals.orgmdpi.com

Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering

Understanding how Pseudopterogorgia elisabethae produces this compound is a fundamental scientific question with significant practical implications. Elucidating the biosynthetic pathway would not only provide insights into the evolution of secondary metabolism in marine organisms but also open the door to producing this compound and novel analogs through biotechnological approaches. nih.govfraunhofer.deresearchgate.net

Future research should focus on:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of P. elisabethae would be the first step in identifying the gene cluster responsible for this compound biosynthesis. frontiersin.org Bioinformatic analysis can then pinpoint candidate genes encoding key enzymes such as terpene cyclases, cytochrome P450 monooxygenases, and other tailoring enzymes. nih.gov

Heterologous Expression and Enzyme Characterization: Once candidate genes are identified, their functions can be confirmed through heterologous expression in model organisms like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govresearchgate.netnih.gov This allows for the in vitro characterization of each enzyme, revealing its specific role in the biosynthetic cascade. researchgate.net

Metabolic Engineering: With a complete understanding of the biosynthetic pathway, metabolic engineering strategies can be employed to produce this compound in a heterologous host. wikipedia.orgrsc.orgmdpi.com This involves introducing the entire gene cluster into a suitable microbial chassis and optimizing metabolic fluxes to maximize product yield. wikipedia.orgmdpi.com Furthermore, metabolic engineering offers the exciting prospect of "unnatural" natural product synthesis by introducing genes from other organisms or by engineering existing enzymes to accept alternative substrates, thereby generating a library of novel this compound analogs with potentially enhanced or new biological activities. nih.gov

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level

Initial studies have indicated that this compound possesses antitubercular activity against Mycobacterium tuberculosis H37Rv. rsc.orgresearchgate.net Additionally, in silico studies have suggested potential interactions with SARS-CoV-2 proteins. mdpi.com However, the precise molecular mechanisms underlying these activities remain unknown.

Future research should be directed towards:

Target Identification and Validation: A critical step is to identify the specific molecular target(s) of this compound. This can be achieved through a variety of methods, including affinity chromatography, yeast three-hybrid systems, and computational docking studies. mdpi.com Once a putative target is identified, its interaction with this compound must be validated using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Mechanism of Action Studies: Following target validation, detailed mechanistic studies are required to understand how the interaction of this compound with its target leads to the observed biological effect. For its antitubercular activity, this would involve investigating its impact on essential cellular processes in M. tuberculosis, such as cell wall synthesis, DNA replication, or energy metabolism.

Structure-Activity Relationship (SAR) Studies: A combination of synthetic chemistry and biological testing is needed to establish a clear structure-activity relationship. By systematically modifying different functional groups on the this compound scaffold, it will be possible to determine which parts of the molecule are essential for its biological activity. This knowledge is crucial for the design of more potent and selective analogs.

Integration of Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace a systems-level approach. nih.gov The integration of various "omics" technologies can provide a comprehensive picture of the cellular response to treatment with this compound. frontiersin.orgmdpi.comresearchgate.netnih.gov

Future research should integrate the following:

Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression across the entire genome in response to this compound treatment. This can reveal the broader signaling pathways and cellular networks that are perturbed by the compound.

Proteomics: Quantitative proteomics techniques can identify changes in protein abundance and post-translational modifications, providing a direct link between the compound's activity and cellular function. frontiersin.org

Metabolomics: By analyzing the global changes in the cellular metabolome, researchers can understand how this compound affects cellular metabolism and identify key metabolic nodes that are impacted. mdpi.com

Integrative Multi-Omics Analysis: The true power of this approach lies in the integration of data from transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This multi-omics approach can reveal complex regulatory loops and feedback mechanisms, providing a deep and systems-level understanding of the compound's mechanism of action and potential off-target effects. nih.gov

Rational Design of Optimized Scaffolds for Chemical Biology Research

The this compound scaffold represents a privileged structure that has been shaped by evolution to interact with biological macromolecules. This natural framework can be rationally optimized to create a new generation of chemical biology tools. nevadogroup.com

Future research should focus on:

Scaffold Simplification and Optimization: While the natural product is an excellent starting point, simplified analogs that retain the key pharmacophore but are easier to synthesize can be designed. researchgate.net This would facilitate the rapid generation of compound libraries for screening and SAR studies.

Development of "Fragment Libraries": The this compound scaffold can be deconstructed into its constituent fragments. These fragments can then be screened for weak binding to various biological targets. Hits from this fragment-based screening can then be elaborated back into more complex molecules with high affinity and selectivity.

Creation of Photo-switchable Analogs: Incorporating photo-switchable elements (e.g., azobenzenes) into the this compound scaffold could allow for the optical control of its biological activity. traunergroup.org This would enable researchers to turn the activity of the compound "on" and "off" with light, providing unprecedented spatiotemporal control over the perturbation of its biological target.

Q & A

Basic: What validated methods are recommended for isolating and characterizing Sandresolide B?

Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) using polar solvents like methanol or ethyl acetate. Characterization requires spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve structural ambiguities, particularly stereochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula confirmation .

- Purity Assessment: HPLC with UV detection (≥95% purity threshold) and melting point analysis .

Document protocols rigorously to ensure reproducibility, adhering to journal guidelines for experimental detail .

Advanced: How can researchers resolve contradictory data in pharmacological studies of this compound?

Answer: Contradictions often arise from variability in experimental models or methodologies. Use the following framework:

- Critical Appraisal: Compare study designs using PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., cell lines vs. animal models) .

- Meta-Analysis: Aggregate data from PubMed, Web of Science, and Embase, applying statistical heterogeneity tests (I² statistic) to assess consistency .

- Mechanistic Validation: Replicate key assays (e.g., enzyme inhibition) under standardized conditions, controlling for solvent effects and concentration gradients .

Basic: What synthesis protocols are documented for this compound?

Answer: Synthesis routes include:

- Natural Extraction: From marine actinomycetes using silica gel column chromatography with gradient elution .

- Semi-Synthesis: Derivatization of precursor compounds via regioselective acetylation .

For novel compounds, provide full spectral data and purity metrics in supplementary materials .

Advanced: What advanced techniques elucidate this compound’s molecular targets and mechanisms?

Answer:

- Surface Plasmon Resonance (SPR): Quantify binding affinity to target proteins (e.g., kinases) .

- X-ray Crystallography: Resolve ligand-protein interactions at atomic resolution .

- CRISPR-Cas9 Knockout Models: Validate target relevance in disease pathways .

Hypotheses should link structural features (e.g., lactone rings) to bioactivity, avoiding overgeneralization .

Basic: What strategies optimize literature reviews for this compound research?

Answer:

- Search Strings: Use Boolean operators (e.g., "this compound" AND (synthesis OR bioactivity)) in PubMed, Scopus, and Web of Science .

- Inclusion/Exclusion Criteria: Prioritize peer-reviewed studies with full methodological transparency; exclude non-QA/QC-validated data .

- Critical Synthesis: Tabulate key findings (e.g., IC₅₀ values across studies) to identify knowledge gaps .

Advanced: How should researchers design experiments to assess this compound’s bioactivity?

Answer:

- Dose-Response Curves: Use logarithmic concentrations (10⁻⁶–10⁻³ M) to determine EC₅₀/IC₅₀ values .

- Control Groups: Include solvent-only controls and reference compounds (e.g., doxorubicin for cytotoxicity) .

- Multi-Omics Integration: Pair transcriptomics with proteomics to map signaling pathways perturbed by this compound .

Advanced: What are key challenges in reproducing this compound’s reported bioactivity?

Answer: Variability stems from:

- Solvent Effects: Dimethyl sulfoxide (DMSO) may alter compound stability; use fresh stock solutions .

- Analytical Variability: Standardize LC-MS parameters (e.g., column temperature, ionization mode) .

- Biological Replicates: Use ≥3 independent experiments with statistical power analysis (α=0.05, β=0.2) .

Advanced: How can computational modeling predict this compound’s interactions?

Answer:

- Molecular Docking: Use AutoDock Vina to screen against Protein Data Bank (PDB) targets .

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) .

- Validation: Cross-check predictions with SPR or isothermal titration calorimetry (ITC) .

Basic: What assays are used to evaluate this compound’s antimicrobial activity?

Answer:

- Broth Microdilution: Determine minimum inhibitory concentrations (MICs) against ESKAPE pathogens .

- Time-Kill Assays: Assess bactericidal/fungicidal kinetics over 24–72 hours .

- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to calculate selectivity indices .

Advanced: How can researchers investigate this compound’s synergistic effects?

Answer:

- Checkerboard Assays: Calculate fractional inhibitory concentration indices (FICIs) with standard antibiotics .

- Mechanistic Studies: RNA-seq to identify upregulated/downregulated pathways in combination therapies .

- Statistical Models: Apply Chou-Talalay or Bliss independence models to quantify synergy .

Basic: What spectroscopic techniques confirm this compound’s structural identity?

Answer:

- NMR: Assign all proton/carbon signals and confirm through 2D correlations (COSY, NOESY) .

- X-ray Diffraction: Resolve absolute configuration for chiral centers .

- IR Spectroscopy: Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced: What ethical considerations apply to this compound research?

Answer:

- Data Integrity: Avoid selective reporting; disclose negative results (e.g., lack of activity in certain assays) .

- Animal Studies: Follow ARRIVE guidelines for in vivo experiments, including ethical approval IDs .

- Conflict of Interest: Disclose funding sources (e.g., pharmaceutical sponsors) in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.